molecular formula C20H21NO2S2 B5337740 (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5337740
M. Wt: 371.5 g/mol
InChI Key: KRRRLZIWNFUAFE-PDGQHHTCSA-N
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Description

(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule belonging to the 4-thiazolidinone class, recognized for its significant and selective anticancer properties. This compound has been identified as a potent and selective cytotoxic agent against various cancer cell lines, with studies highlighting its efficacy against human melanoma (SK-MEL-5) and human glioblastoma (U-251) cells . Its mechanism of action is linked to the induction of apoptosis, a programmed cell death pathway crucial for eliminating malignant cells. The structural design of this molecule, featuring a chromene moiety fused with the 2-thioxo-1,3-thiazolidin-4-one core, is a key determinant of its bioactivity, contributing to its interaction with specific cellular targets. Researchers are actively investigating this compound as a promising chemical scaffold in oncology and medicinal chemistry, exploring its potential to inform the development of novel targeted therapies. Its research value lies in its demonstrated selectivity, which provides a valuable tool for probing the molecular mechanisms of cell death and resistance in aggressive cancers.

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-13-15(11-14-7-5-6-10-17(14)23-13)12-18-19(22)21(20(24)25-18)16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRRLZIWNFUAFE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methyl-2H-chromen-3-carbaldehyde with cyclohexylamine and thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Lipophilicity : The cyclohexyl group in the target compound confers higher lipophilicity compared to analogs with shorter alkyl chains (e.g., pentyl in ) or polar substituents (e.g., 2-hydroxyethyl in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Aromatic Interactions : Chromene and coumarin derivatives (e.g., ) exhibit stronger π-π stacking due to extended conjugation, whereas methoxy-substituted benzylidenes () introduce steric and electronic modulation for target selectivity.
  • Hydrogen Bonding : Compounds with hydroxyl or nitro groups () demonstrate improved binding to enzymes via hydrogen bonds or dipole interactions, contrasting with the target compound’s reliance on hydrophobic and van der Waals forces.

Biological Activity

(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antibacterial, antimalarial, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19N1O2S1\text{C}_{18}\text{H}_{19}\text{N}_1\text{O}_2\text{S}_1

Biological Activity Overview

Recent studies have highlighted the biological activity of thiazolidinone derivatives, indicating their potential as therapeutic agents. The following sections detail specific biological activities associated with this compound.

1. Antibacterial Activity

Thiazolidinone derivatives have shown varying degrees of antibacterial activity. For instance, compounds similar to our target compound have demonstrated significant effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds were reported between 16–32 mg/ml for certain derivatives .

2. Antimalarial Activity

The antimalarial activity of thiazolidinones has been explored in various studies. For example, derivatives tested against chloroquine-resistant strains of Plasmodium falciparum showed promising results with IC50 values indicating effective inhibition of parasite growth. Specifically, one derivative exhibited an IC50 of 35.0 µM against chloroquine-sensitive strains and 151.4 µM against resistant strains .

3. Anticancer Activity

Thiazolidinones have also been evaluated for their anticancer properties. In vitro studies revealed that certain thiazolidinone derivatives exerted selective cytotoxic effects on various cancer cell lines. For instance, compounds demonstrated IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells and 8.9 µM to 15.1 µM against HeLa cells . These findings suggest a potential mechanism involving apoptosis induction through both extrinsic and intrinsic pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Some thiazolidinones have been identified as inhibitors of key enzymes involved in disease processes, including proteases relevant to viral infections and bacterial growth.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The ability to trigger apoptosis in malignant cells is a crucial aspect of the anticancer activity observed in these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

StudyCompound TestedBiological ActivityIC50 Values
Zvarec et al., 2023Thiazolidinone DerivativeAntibacterial16–32 mg/ml
Mendgen et al., 2023Thiazolidinone DerivativeAntimalarial35.0 µM (sensitive), 151.4 µM (resistant)
Unspecified StudyVarious ThiazolidinonesAnticancer (K562)8.5–14.9 µM

Q & A

Q. How to establish structure-activity relationships (SAR) to guide drug development?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with benzyl) and correlate with bioactivity .
  • 3D-QSAR Models : CoMFA/CoMSIA analysis to predict activity cliffs (q² > 0.5 for validation) .

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